

Miransertib Long-Term Treatment Protocol for PROS and Proteus Syndrome

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Miransertib

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Introduction and Clinical Context

Miransertib is an investigational, orally administered, potent, and selective allosteric **pan-AKT inhibitor**. It targets the PI3K/AKT/mTOR (PAM) signaling pathway, a highly conserved transduction network that regulates cell survival, growth, and proliferation. Dysregulation of this pathway, through gain-of-function mutations in the **AKT1** gene or the **PIK3CA** gene, is the fundamental driver of **Proteus syndrome** and **PIK3CA-Related Overgrowth Spectrum (PROS)**, respectively [1] [2]. These rare mosaic disorders are characterized by progressive, asymmetric tissue overgrowth, vascular malformations, and significant functional impairment [3] [1]. The goal of long-term **Miransertib** therapy is to inhibit the hyperactive AKT signaling responsible for these manifestations, thereby slowing disease progression and improving patient symptoms [4].

The following protocol synthesizes data from the pivotal **MOSAIC study (NCT03094832)** and a published **five-year case report** to provide a structured framework for the administration and monitoring of **Miransertib** in a long-term setting [3] [4].

Dosing and Administration Protocol

The long-term dosing strategy for **Miransertib** is designed to maximize potential efficacy while maintaining a manageable safety profile, based on established clinical trial protocols.

Table 1: **Miransertib** Dosing Protocol for Long-Term Treatment

Parameter	Initial Dose (Cycles 1-3)	Maintenance Dose (Cycle 4 onwards)	Dose Modification
Standard Dose	15 mg/m ² orally, once daily	25 mg/m ² orally, once daily	Based on Body Surface Area (BSA) recalculations and toxicity management [3] [1].
Alternative/Lower Dose	5 mg/m ² orally, once daily	10 mg/m ² orally, once daily	Used in cases of intolerance or for long-term maintenance after initial response, as evidenced in a 5-year case report [4].
Dose Escalation	Required after 3 cycles (28 days each) to the 25 mg/m ² dose, provided no clinically significant drug-related toxicities occur [3].		
Treatment Duration	Planned for up to 48 cycles (approximately 4 years) in clinical trials, with evidence of use extending beyond 5 years [3] [4].		

Key Administration Considerations

- **Formulation:** Oral capsule or tablet.
- **Dosing Schedule:** Continuous once-daily dosing throughout each 28-day cycle.
- **Dose Re-evaluation:** The dose must be recalculated at regular intervals based on the patient's Body Surface Area (BSA), especially in pediatric patients [1].

- **Dose Adjustments:** Dose delays or reductions are permitted to manage treatment-related adverse events. The protocol specifies that once a dose is reduced, re-escalation is not permitted [1].

Safety and Monitoring Protocol

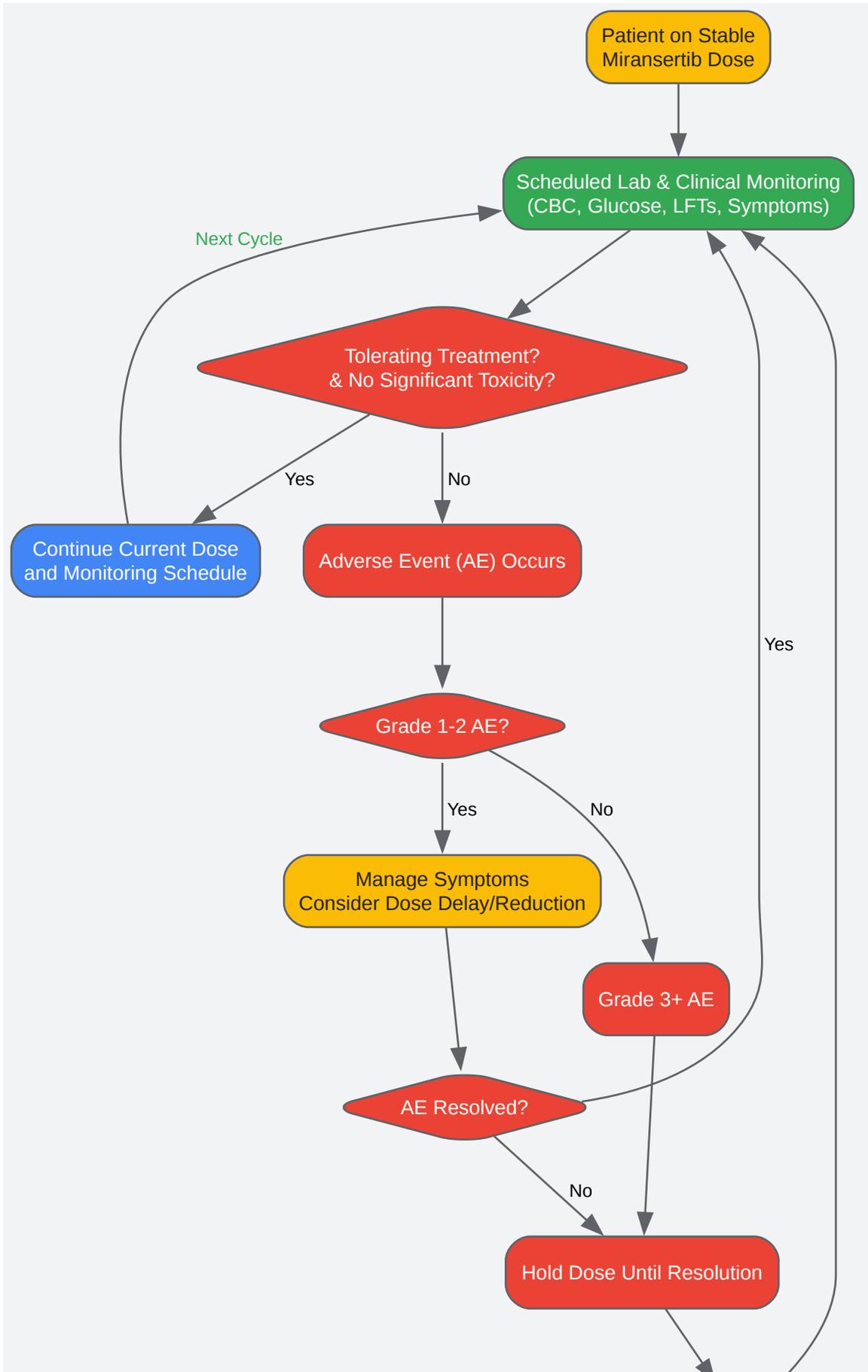
Long-term clinical data indicate that **Miransertib** is generally safe and well-tolerated. A systematic monitoring protocol is essential for managing expected adverse events (AEs).

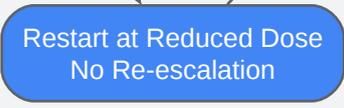
Table 2: Safety Profile and Monitoring Schedule for Long-Term **Miransertib** Treatment

Category	Findings from Clinical Trials	Recommended Monitoring Protocol
Most Common Drug-Related AEs	Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [3].	Complete Blood Count (CBC), fasting blood glucose/insulin, oral cavity exams.
Other Observed AEs	Headache, dry mouth, hyperglycemia, transient elevations in AST, ALT, and bilirubin [4].	Symptom assessment, liver function tests (LFTs).
Serious AEs	One Grade 3 deep vein thrombosis (2.0%); No drug-related AEs led to death or study discontinuation in the MOSAIC trial [3].	Clinical vigilance for signs of thrombosis.
Laboratory Monitoring	Values remained generally stable throughout treatment [3].	Baseline and Periodic Tests: CBC, comprehensive metabolic panel (including glucose, insulin, LFTs), and lipid panel.
Clinical Monitoring	Sustained improvement in pain and slowed overgrowth reported over 5 years [4].	Regular Assessments: Physical exam, vital signs (including ECG for bradycardia), quality of life and pain scales, and imaging of target lesions.

Clinical Monitoring Workflow

The diagram below outlines the key decision points for managing a patient on long-term **Miransertib** therapy.



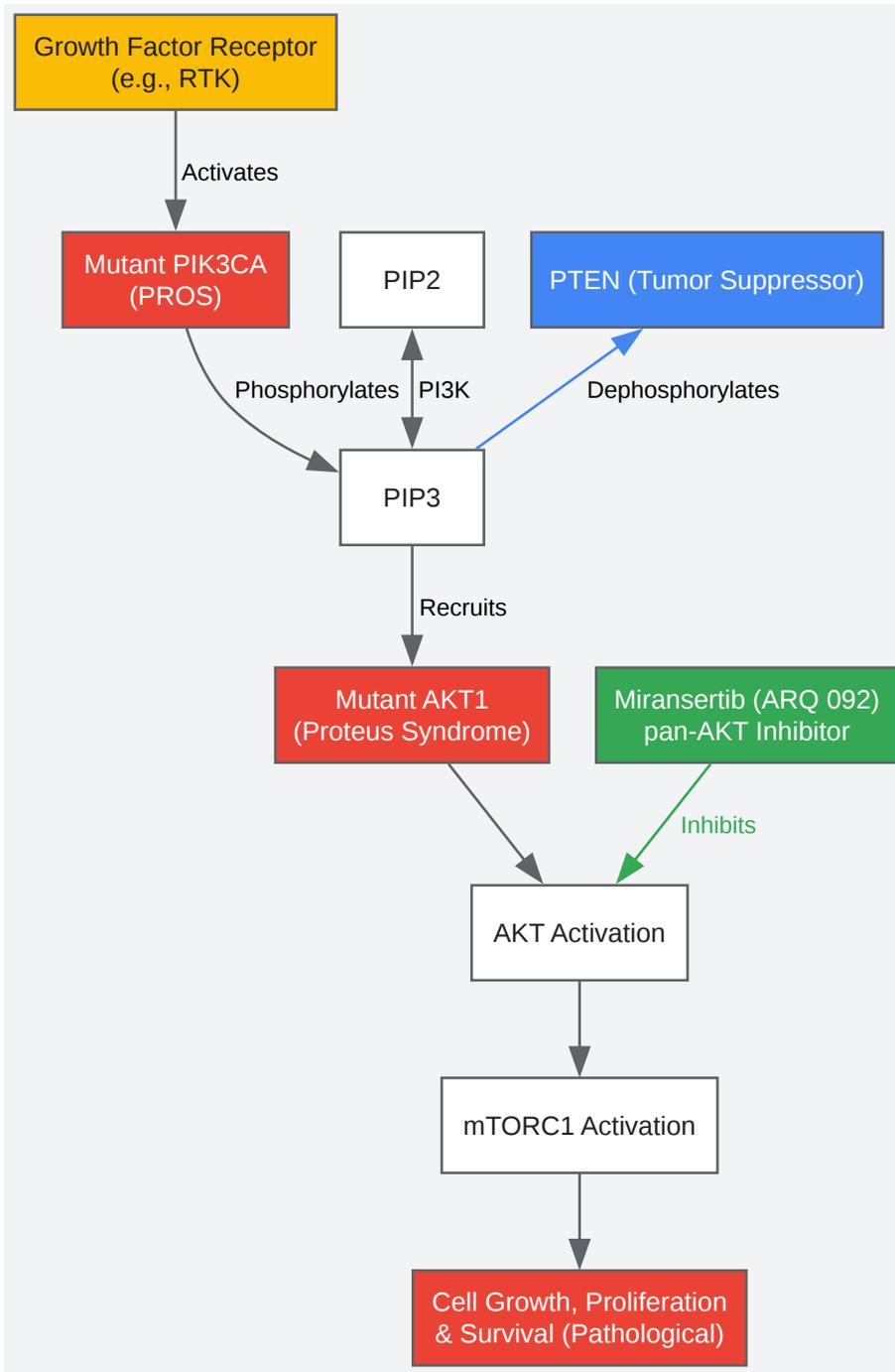
A blue rounded rectangular button with white text that reads "Restart at Reduced Dose" and "No Re-escalation" on two lines.

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Mechanism of Action and Pathway

Miransertib exerts its therapeutic effect through allosteric inhibition of AKT (also known as Protein Kinase B). In the context of PROS and Proteus syndrome, activating mutations in **PIK3CA** or **AKT1** lead to constitutive activation of the PAM pathway, driving uncontrolled cellular growth and survival [1] [2]. As a **pan-AKT inhibitor**, **Miransertib** targets AKT1, AKT2, and AKT3 isoforms, thereby dampening the downstream signaling cascade and its pro-growth effects [5].

The following diagram illustrates the signaling pathway and the specific point of inhibition by **Miransertib**.



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Efficacy Assessment and Biomarker Analysis

While the primary objective of the MOSAIC study was amended to focus on safety, prior evidence from clinical reports and the trial's design provides guidance on efficacy assessment.

Key Efficacy Parameters

- **Clinical Response:** Improvement in pain and functional status, as reported in long-term case studies [4].
- **Radiological/Tissue Response:** Slowing or stabilization in the growth of target lesions, such as cerebriform connective tissue nevi (CCTN) in Proteus syndrome or overgrowth volumes in PROS, assessed via MRI or standardized photography [1] [4].
- **Biomarker Analysis:** Assessment of **phospho-AKT (pAKT)** levels in affected tissue biopsies before and after treatment initiation. A reduction of $\geq 50\%$ in pAKT has been used as a pharmacodynamic endpoint to confirm target engagement [4].

Experimental Protocol for pAKT Biomarker Analysis

Objective: To confirm **Miransertib**-mediated inhibition of AKT signaling in target tissues.

- **Pre-treatment Biopsy:** Obtain a tissue sample from an affected area (e.g., skin with CCTN) at baseline.
- **Post-treatment Biopsy:** Obtain a matched tissue sample after a predefined treatment period (e.g., 4-8 weeks).
- **Immunohistochemistry (IHC):** Process tissue sections for IHC using a validated anti-phospho-AKT (Ser473) antibody.
- **Analysis:** Quantify the staining intensity (e.g., using H-score or digital image analysis) and compare pre- and post-treatment levels. A significant reduction confirms effective pathway inhibition [4].

Conclusion

The long-term treatment protocol for **Miransertib**, established at a dose of 25 mg/m² daily following a 3-cycle lead-in at 15 mg/m², demonstrates a favorable and manageable safety profile for patients with PROS and Proteus syndrome. The most critical aspects of management include proactive monitoring for hematological, metabolic, and mucosal toxicities, and a willingness to employ dose modifications to ensure treatment continuity. While its safety profile is well-documented, future controlled studies are required to definitively establish the long-term efficacy of **Miransertib** in providing measurable clinical benefit, such as sustained symptom improvement and halting disease progression in these debilitating rare overgrowth disorders [3] [1] [4].

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